![molecular formula C10H12FN5O3 B13821977 2-Fluoro-5'-deoxyadenosine](/img/structure/B13821977.png)
2-Fluoro-5'-deoxyadenosine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5’-deoxyadenosine can be achieved through enzymatic methods. One of the most effective methods involves the use of fluorinase, an enzyme that catalyzes the formation of a carbon-fluorine bond. This enzyme converts S-adenosyl-L-methionine and fluoride into 2-Fluoro-5’-deoxyadenosine . The reaction conditions typically involve mild temperatures and neutral pH, making it an environmentally friendly process.
Industrial Production Methods: Industrial production of 2-Fluoro-5’-deoxyadenosine often relies on biotechnological approaches due to the specificity and efficiency of enzymatic reactions. The use of genetically engineered microorganisms that express fluorinase can facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5’-deoxyadenosine undergoes various chemical reactions, including substitution and reduction. The presence of the fluorine atom makes it a suitable candidate for nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include fluoride ions, S-adenosyl-L-methionine, and various nucleophiles. The reactions are typically carried out under mild conditions to preserve the integrity of the fluorinated compound .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the substitution of the fluorine atom can lead to the formation of different nucleoside analogs .
Scientific Research Applications
Antiviral Applications
HIV Treatment:
One of the most notable applications of 2-Fluoro-5'-deoxyadenosine is its potential use as an antiviral agent against HIV. The compound has been studied for its effectiveness against HIV-1 and HIV-2, showing promising results in inhibiting viral replication. For instance, MK-8591 (4′-ethynyl-2-fluoro-2′-deoxyadenosine), a derivative of this compound, demonstrated significant antiviral activity during clinical trials, with effective concentrations notably lower for HIV-2 compared to HIV-1 .
Influenza Virus Inhibition:
Research has also indicated that analogs of this compound exhibit inhibitory effects on the influenza virus. A study highlighted the compound EdAP (a 4′-ethynyl derivative) which showed an IC50 value of 3.8 μM against influenza A virus, comparable to existing antiviral drugs like oseltamivir .
Anticancer Potential
Nucleoside Analogues in Cancer Therapy:
Fluorinated nucleosides, including this compound, have been investigated for their roles as chemotherapeutic agents. These compounds can interfere with DNA synthesis and repair mechanisms in cancer cells. The incorporation of fluorine enhances their stability against enzymatic degradation, making them more effective as therapeutic agents .
Mechanism of Action:
The mechanism by which these nucleoside analogs exert their anticancer effects often involves the inhibition of nucleotide metabolism, leading to reduced availability of deoxynucleotides necessary for DNA replication. Studies have shown that fluorinated nucleosides can significantly alter deoxyribonucleotide pools within cancer cells, contributing to their cytotoxic effects .
Biochemical Research Applications
Biocatalysis and Enzyme Engineering:
The unique properties of this compound have made it a subject of interest in enzyme engineering and biocatalysis. Fluorinases, enzymes that catalyze the incorporation of fluorine into organic molecules, are being developed to utilize substrates like 5'-chloro-5'-deoxyadenosine for producing fluorinated nucleosides efficiently . This application has implications for synthesizing novel therapeutics with enhanced biological activity.
NMR Studies:
Fluorinated nucleosides are also utilized in nuclear magnetic resonance (NMR) spectroscopy to study metabolic pathways and molecular interactions due to the unique magnetic properties of fluorine isotopes . This application is vital for understanding biochemical processes at a molecular level.
Data Summary and Case Studies
Mechanism of Action
The mechanism of action of 2-Fluoro-5’-deoxyadenosine involves its incorporation into biological systems where it can interact with various enzymes. The fluorinase enzyme catalyzes the formation of a carbon-fluorine bond by combining S-adenosyl-L-methionine and fluoride to generate 2-Fluoro-5’-deoxyadenosine . This reaction is crucial for the biosynthesis of fluorinated metabolites in microorganisms .
Comparison with Similar Compounds
- 5’-Deoxyadenosine
- 2’-Fluoro-2’-deoxyadenosine
- 5’-Bromo-5’-deoxyadenosine
- 5’-Iodo-5’-deoxyadenosine
Uniqueness: 2-Fluoro-5’-deoxyadenosine is unique due to the presence of the fluorine atom at the 5’ position, which imparts distinct chemical and biological properties. This fluorination enhances the compound’s stability and reactivity, making it more suitable for various applications compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C10H12FN5O3 |
---|---|
Molecular Weight |
269.23 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol |
InChI |
InChI=1S/C10H12FN5O3/c1-3-5(17)6(18)9(19-3)16-2-13-4-7(12)14-10(11)15-8(4)16/h2-3,5-6,9,17-18H,1H3,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
JHHDPGPTPONLOU-UUOKFMHZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)O |
Canonical SMILES |
CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)O)O |
Origin of Product |
United States |
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